3'-Cyano-3,3-dimethylbutyrophenone
Overview
Description
3’-Cyano-3,3-dimethylbutyrophenone is a chemical compound with the linear formula C13H15NO . It has a molecular weight of 201.27 .
Molecular Structure Analysis
The molecular structure of 3’-Cyano-3,3-dimethylbutyrophenone contains a total of 30 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds . It also contains a six-membered ring .
Scientific Research Applications
Catalysis and Synthetic Applications
- A study describes the synthesis of a dimethyltin(IV) compound and its application as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones to esters or lactones, highlighting the role of catalysts in organic transformations (Martins et al., 2016). This process is notable for using ultrasound or microwave irradiation and solvent-free conditions, demonstrating the potential of 3',3-dimethyl substituted compounds in facilitating efficient and environmentally friendly chemical processes.
Photophysics and Photochemistry
- Research on photochemical electron-transfer reactions of 1,1-diarylethylenes, triggered by photoexcited cyanoanthracenes, explores the photoinduced dimerizations, nucleophilic additions, and oxygenation reactions. This work reveals intricate details about the photochemistry of cyano substituted compounds and their interactions with light and other chemical species (Mattes & Farid, 1986).
Organic Synthesis and Material Science
- The synthesis and characterization of novel compounds through ultrasonically assisted N-cyanoacylation demonstrate the utility of cyano groups in organic synthesis. This approach highlights the efficiency of ultrasonication as a method for enhancing reaction yields and purities, suggesting the versatility of 3'-Cyano-3,3-dimethylbutyrophenone derivatives in synthesizing complex organic molecules (Almarhoon et al., 2020).
Environmental Chemistry and Toxicology
- Studies on the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes examine the endocrine-disrupting activity of its metabolites. Although not directly related to this compound, this research sheds light on the environmental persistence and potential health impacts of structurally related benzophenone derivatives, underscoring the importance of understanding the environmental fate and biological effects of synthetic organic compounds (Watanabe et al., 2015).
Properties
IUPAC Name |
3-(3,3-dimethylbutanoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)8-12(15)11-6-4-5-10(7-11)9-14/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTQOQAHLXIANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642378 | |
Record name | 3-(3,3-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-20-0 | |
Record name | 3-(3,3-Dimethylbutanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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